3,4-Difluoro-N-(2-hydroxypropyl)benzamide
Overview
Description
3,4-Difluoro-N-(2-hydroxypropyl)benzamide is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol . It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, and a hydroxypropyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 2-amino-1-propanol under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and in-line monitoring systems ensures consistent product quality and reduces the risk of contamination . The final product is typically purified by recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of 3,4-difluoro-N-(2-oxopropyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-hydroxypropyl)aniline.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
3,4-Difluoro-N-(2-hydroxypropyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxypropyl group may facilitate binding to active sites, while the fluorine atoms can enhance the compound’s stability and bioavailability . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Difluorobenzamide: Lacks the hydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxypropyl)benzamide:
3,4-Difluoro-N-(2-hydroxyethyl)benzamide: Similar structure but with a shorter hydroxyalkyl chain, influencing its binding affinity and reactivity.
Uniqueness: Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development .
Properties
IUPAC Name |
3,4-difluoro-N-(2-hydroxypropyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)5-13-10(15)7-2-3-8(11)9(12)4-7/h2-4,6,14H,5H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSHANRGIKUWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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